REACTION_CXSMILES
|
[C@@H]1([N:9]2[C:19]3[N:18]=[C:16]([NH2:17])[NH:15][C:13](=O)[C:12]=3[N:11]=[CH:10]2)O[C@H](CO)[C@@H](O)C1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(N)C[NH2:35]>N1C=CC=CC=1>[NH2:17][C:16]1[N:18]=[C:19]2[C:12]([NH:11][CH:10]=[N:9]2)=[C:13]([NH2:35])[N:15]=1
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath under an argon atmosphere
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica column chromatography
|
Type
|
ADDITION
|
Details
|
by treating with isobutyric anhydride, 5′-dimethoxytritylated at the 5′-position and
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
ADDITION
|
Details
|
The resulting compound is treated with benzoic anhydride (N6 protection)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |